Metamfepramone

Content Navigation

Forensic and pharmacological labs require a standard that unequivocally differentiates tertiary amine cathinones from secondary amine isomers and enables metabolic N-demethylation assays.

- Acts as a derivatization-resistant negative control; produces a distinctive m/z 72 base peak without m/z 44 in GC-MS, ensuring unambiguous identification vs. methcathinone or ethylcathinone.

- Used to calibrate automated mass spectral libraries and lock retention times for high-throughput screening.

- Serves as a substrate in human liver microsome assays to quantify CYP-mediated N-demethylation to methcathinone.

Supplied as a verified high-purity free base for direct, reproducible research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

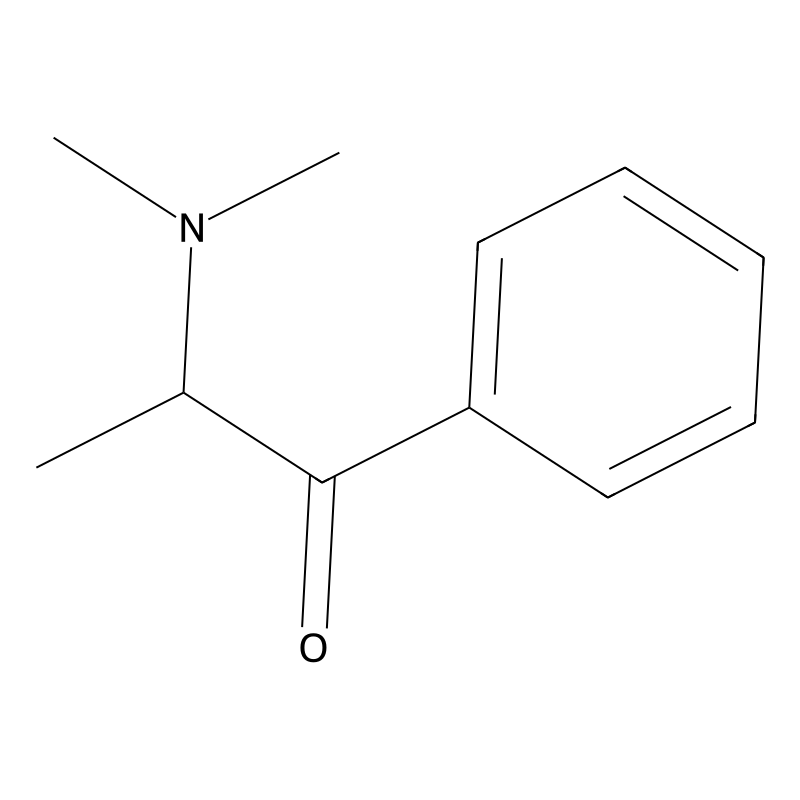

Metamfepramone (N,N-dimethylcathinone) is a synthetic tertiary amino ketone of the substituted cathinone class, primarily procured as a high-purity analytical reference standard and pharmacological research tool. Structurally characterized by its N,N-dimethylation on the cathinone backbone, it possesses a molecular weight of 177.24 g/mol (free base) and is commonly supplied as a hydrochloride salt to ensure optimal stability and solubility in aqueous and polar organic solvents. In laboratory settings, it serves as a critical benchmark for evaluating N-dealkylation metabolic pathways and differentiating positional isomers and closely related analogs (such as methcathinone and amfepramone) in forensic gas chromatography-mass spectrometry (GC-MS) workflows .

Research Fit

Substituting metamfepramone with secondary amine cathinones (like methcathinone or ethylcathinone) or other tertiary amines (like amfepramone) fundamentally compromises analytical resolution and metabolic profiling. Because metamfepramone is a tertiary amine, it exhibits distinct derivatization resistance and fragmentation patterns compared to secondary amines, which readily undergo acylation. Furthermore, in pharmacological models, metamfepramone acts as a metabolic precursor that undergoes specific enzymatic N-demethylation to yield methcathinone and N-methylpseudoephedrine. Utilizing methcathinone as a substitute bypasses this critical Phase I metabolic step, rendering the substitute useless for assays designed to measure CYP-mediated N-dealkylation rates or to establish comprehensive forensic metabolic biomarker profiles [1].

Substitution Risk

Percutaneous absorption kinetics differ substantially from diethylpropion, which may alter transdermal delivery interpretation and detection windows.

Metabolic fate generates methcathinone, a controlled stimulant, unlike diethylpropion’s primary N-deethylation; this may affect forensic marker specificity.

Derivatization Resistance for Chromatographic Differentiation

In forensic GC-MS workflows, differentiating closely eluting cathinone analogs requires chemical derivatization. Metamfepramone, possessing a tertiary amine structure, does not react with acylation reagents such as acetic anhydride. In contrast, secondary amine comparators like ethylcathinone or methcathinone readily form N-acetyl derivatives. For instance, N-acetylethylcathinone produces a distinct mass spectrum with a dominant m/z 114 ion, while metamfepramone remains unmodified [1].

| Evidence Dimension | Reactivity with acetic anhydride (acylation) |

| Target Compound Data | No reaction (remains unmodified free base) |

| Comparator Or Baseline | Ethylcathinone / Methcathinone (Secondary amines) |

| Quantified Difference | 100% conversion to N-acetyl derivative for comparator vs. 0% for target. |

| Conditions | GC-MS sample preparation using acetic anhydride in chloroform. |

Procuring this exact standard is mandatory for validating derivatization-based exclusion assays in forensic toxicology labs.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Profiling

Metamfepramone exhibits a highly specific EI-MS fragmentation pattern that is essential for library matching. Under standard 70 eV electron ionization, the molecular ion is nearly imperceptible, and the spectrum is dominated by a base peak at m/z 72, corresponding to the N,N-dimethyl immonium ion. While the comparator ethylcathinone also produces an m/z 72 ion, it uniquely exhibits a secondary diagnostic ion at m/z 44 due to the loss of ethylene from the immonium ion—a fragmentation pathway structurally impossible for metamfepramone [1].

| Evidence Dimension | EI-MS diagnostic fragment ions |

| Target Compound Data | Base peak at m/z 72; complete absence of m/z 44 |

| Comparator Or Baseline | Ethylcathinone |

| Quantified Difference | Presence of m/z 44 (ethylene loss) in comparator; completely absent in metamfepramone. |

| Conditions | 70 eV Electron Ionization Mass Spectrometry (EI-MS). |

Ensures accurate algorithmic differentiation of isobaric or near-isobaric cathinones in automated forensic screening.

In Vivo Pharmacological Potency and Behavioral Activity

The N,N-dimethylation of the cathinone core significantly alters its pharmacodynamic profile. In standardized behavioral assays evaluating stimulant activity in murine models, metamfepramone demonstrates quantitatively lower potency compared to its mono-methylated analog. Specifically, metamfepramone is approximately 1.6 times less potent than methcathinone, rendering its behavioral activity roughly equipotent to the unsubstituted primary amine, cathinone[1].

| Evidence Dimension | Behavioral stimulant potency |

| Target Compound Data | 1.0x relative potency (equipotent to cathinone) |

| Comparator Or Baseline | Methcathinone |

| Quantified Difference | Methcathinone is ~1.6 times more potent than metamfepramone. |

| Conditions | In vivo behavioral stimulant models (rats). |

Provides a critical baseline for researchers procuring compounds to map the steric constraints of monoamine transporter binding pockets.

Phase I Metabolic N-Dealkylation Profiling

Metamfepramone serves as a specific substrate for hepatic N-dealkylation studies. Upon administration or in vitro microsomal incubation, it is rapidly metabolized to yield methcathinone and N-methylpseudoephedrine. If a researcher were to procure methcathinone directly, they would bypass the N-demethylation step entirely, preventing the quantification of specific CYP-mediated metabolic clearance rates associated with tertiary substituted cathinones .

| Evidence Dimension | Metabolic pathway engagement (N-demethylation) |

| Target Compound Data | Undergoes primary Phase I N-demethylation to active metabolites |

| Comparator Or Baseline | Methcathinone |

| Quantified Difference | Target requires enzymatic activation (prodrug-like); comparator is the active downstream metabolite. |

| Conditions | In vitro liver microsome incubations / in vivo metabolic profiling. |

Essential for pharmacokinetic research focusing on the metabolic stability and clearance rates of N,N-dialkylated psychoactive substances.

Forensic Toxicology Method Validation

Used as a negative control in acylation-based derivatization assays to distinguish tertiary amine cathinones from secondary amine isomers (e.g., distinguishing from ethylcathinone) [1].

GC-MS Library Standardization

Procured to calibrate mass spectrometers and establish precise retention times and fragmentation libraries (specifically the m/z 72 base peak without m/z 44) for automated drug screening [1].

Pharmacokinetic and Metabolic Assays

Utilized as a substrate in human or rat liver microsome assays to quantify the rate of CYP-mediated N-demethylation into methcathinone [2].

Structure-Activity Relationship (SAR) Studies

Employed in neuropharmacological research to evaluate how steric bulk (N,N-dimethyl vs. N-methyl) attenuates monoamine transporter affinity and behavioral potency [2].

Application Fit Matrix

References

- [1] Microgram Journal, Volume 5, Numbers 1-4 (2007). Synthesis and Identification of N,N-Dimethylcathinone Hydrochloride.

- [2] Dal Cason, T.A., Young, R., and Glennon, R.A. Cathinone: An investigation of several N-alkyl and methylenedioxy-substituted analogs. Pharmacol. Biochem. Behav. 58(4), 1109-1116 (1997).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types